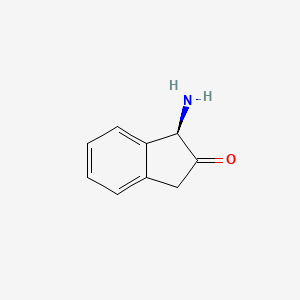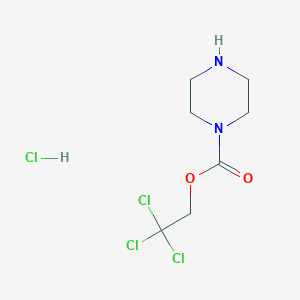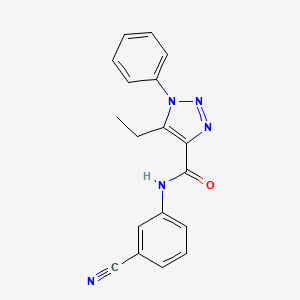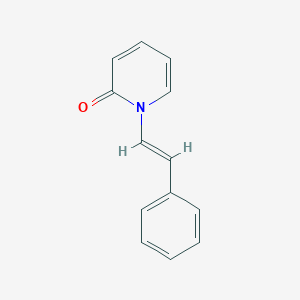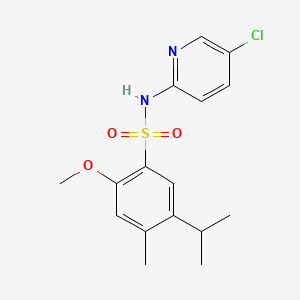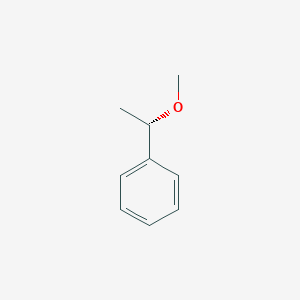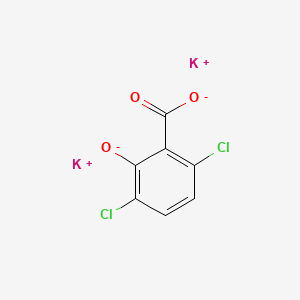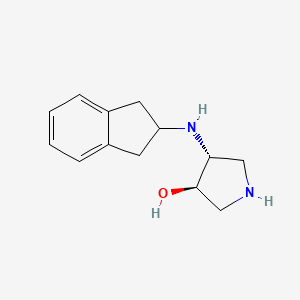
(3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with an amino group and a dihydroindenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 2,3-dihydro-1H-indene.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction.
Substitution Reactions: The amino group and the dihydroindenyl group are introduced through substitution reactions, often involving reagents like amines and indene derivatives.
Chiral Resolution: The final step involves chiral resolution to obtain the (3R,4R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening for reaction conditions, and large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and dihydroindenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol can be used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry
In industry, this compound might be used in the synthesis of pharmaceuticals or as a specialty chemical in various applications.
Wirkmechanismus
The mechanism of action of (3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-1-Amino-2-indanol: A related compound with similar structural features.
(1R,2S)-1-Aminoindan-2-ol: Another compound with a similar indane moiety.
Uniqueness
(3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both the pyrrolidine and dihydroindenyl groups, which may confer distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C13H18N2O |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
(3R,4R)-4-(2,3-dihydro-1H-inden-2-ylamino)pyrrolidin-3-ol |
InChI |
InChI=1S/C13H18N2O/c16-13-8-14-7-12(13)15-11-5-9-3-1-2-4-10(9)6-11/h1-4,11-16H,5-8H2/t12-,13-/m1/s1 |
InChI-Schlüssel |
HKMRNNWSMATDKP-CHWSQXEVSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](CN1)O)NC2CC3=CC=CC=C3C2 |
Kanonische SMILES |
C1C(CC2=CC=CC=C21)NC3CNCC3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


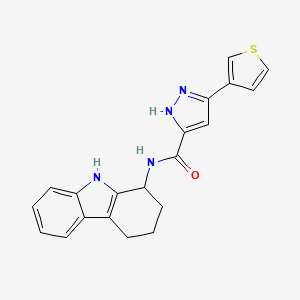
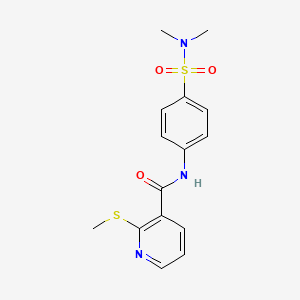

![Tricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione dioxime](/img/structure/B15281652.png)
